5,7-Dimethoxy-2-(trifluoromethyl)quinoline
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Overview
Description
5,7-Dimethoxy-2-(trifluoromethyl)quinoline is a fluorinated quinoline derivative with the molecular formula C12H10F3NO2. This compound is known for its unique chemical properties, which make it valuable in various scientific research fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxy-2-(trifluoromethyl)quinoline typically involves cyclization and cycloaddition reactions. One common method includes the reaction of 5,7-dimethoxyquinoline with trifluoromethylating agents under controlled conditions . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethoxy-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Sodium methoxide, other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the quinoline ring .
Scientific Research Applications
5,7-Dimethoxy-2-(trifluoromethyl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antineoplastic activities.
Industry: Utilized in the development of materials with specific properties, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 5,7-Dimethoxy-2-(trifluoromethyl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, leading to inhibition or modulation of the target’s activity. This can result in various biological effects, including antibacterial and antineoplastic activities .
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline
- 4-Chloro-6,8-dimethoxy-2-(trifluoromethyl)quinoline
- 6,7-Dimethoxy-4-phenyl-quinazoline
Uniqueness
5,7-Dimethoxy-2-(trifluoromethyl)quinoline is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .
Properties
CAS No. |
176722-65-9 |
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Molecular Formula |
C12H10F3NO2 |
Molecular Weight |
257.21 g/mol |
IUPAC Name |
5,7-dimethoxy-2-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C12H10F3NO2/c1-17-7-5-9-8(10(6-7)18-2)3-4-11(16-9)12(13,14)15/h3-6H,1-2H3 |
InChI Key |
OIQCRRDUUQPLRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CC(=N2)C(F)(F)F)C(=C1)OC |
Origin of Product |
United States |
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